REACTION_CXSMILES
|
[C:1]([O-:9])(=[O:8])[C:2]1C=CC=CC=1.[NH2+]1CCCCC1.O.[CH:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>>[O:9]1[C:18]2[CH:19]=[CH:20][CH:21]=[CH:22][C:17]=2[CH2:2][C:1]1=[O:8] |f:0.1|
|
Name
|
4-methyl-3-(3-oxobutyl)-maleic acid anhydride
|
Quantity
|
9.1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)[O-].[NH2+]1CCCCC1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 48 hours
|
Duration
|
48 h
|
Type
|
CUSTOM
|
Details
|
The benzene is removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue that remains is partitioned between methylene chloride and saturated sodium bicarbonate solution
|
Type
|
CUSTOM
|
Details
|
after drying
|
Type
|
CUSTOM
|
Details
|
after removal of the methylene chloride
|
Type
|
CUSTOM
|
Details
|
is chromatographed over silica gel with petroleum ether/ether
|
Type
|
CUSTOM
|
Details
|
Subsequent recrystallisation from ether/petroleum ether
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(CC2=C1C=CC=C2)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |